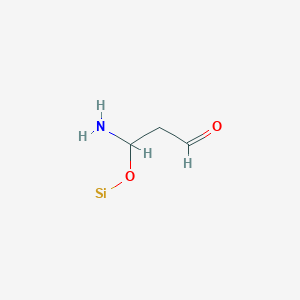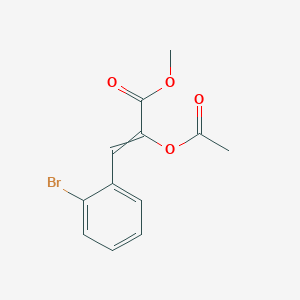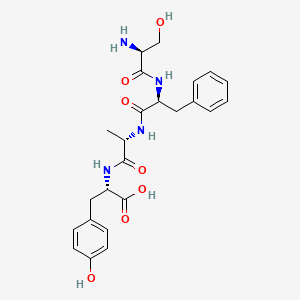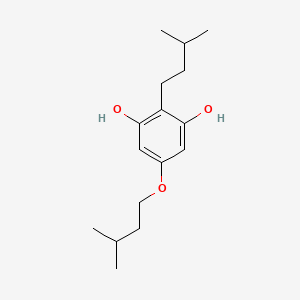stannane CAS No. 832709-56-5](/img/structure/B14200014.png)
[(3,5-Dinitrobenzoyl)oxy](trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dinitrobenzoyl)oxystannane is an organotin compound characterized by the presence of a stannane core bonded to a 3,5-dinitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrobenzoyl)oxystannane typically involves the reaction of 3,5-dinitrobenzoic acid with trimethylstannyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for (3,5-Dinitrobenzoyl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dinitrobenzoyl)oxystannane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 3,5-dinitrobenzoyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amines under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents.
Reduction: Reagents such as hydrogen gas and palladium on carbon are used for the reduction of nitro groups.
Major Products
Substitution: The major products are the substituted derivatives of the original compound.
Reduction: The major products are the corresponding amines formed from the reduction of nitro groups.
Applications De Recherche Scientifique
(3,5-Dinitrobenzoyl)oxystannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of stannane derivatives.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: Research into the biological activity of organotin compounds includes studying their potential as antimicrobial agents.
Mécanisme D'action
The mechanism of action of (3,5-Dinitrobenzoyl)oxystannane involves its interaction with molecular targets through its stannane and nitrobenzoyl groups. The stannane core can form bonds with various substrates, facilitating reactions such as nucleophilic substitution. The nitro groups can undergo reduction, leading to the formation of amines, which can further participate in biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dinitrobenzoyl)oxystannane: Similar in structure but with triphenyl groups instead of trimethyl groups.
3,5-Dinitrobenzoic acid: A precursor in the synthesis of (3,5-Dinitrobenzoyl)oxystannane.
Uniqueness
Its trimethyl groups also contribute to its distinct properties compared to its triphenyl counterpart .
Propriétés
Numéro CAS |
832709-56-5 |
|---|---|
Formule moléculaire |
C10H12N2O6Sn |
Poids moléculaire |
374.92 g/mol |
Nom IUPAC |
trimethylstannyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C7H4N2O6.3CH3.Sn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;/h1-3H,(H,10,11);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
ZMBGETMIBATZTM-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)


![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)


